Ferulic acid

Overview

Description

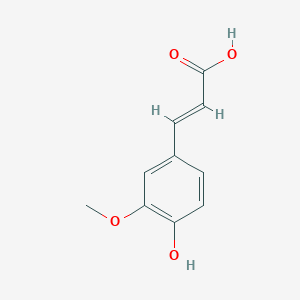

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a hydroxycinnamic acid derivative widely distributed in plants, particularly in cereal bran, coffee, and fruits like mangoes . It is a polyphenolic compound renowned for its antioxidant, anti-inflammatory, and antimicrobial properties . Structurally, it consists of a phenolic ring with a methoxy group at the C3 position and a propenoic acid side chain. This configuration enables this compound to scavenge free radicals, inhibit lipid peroxidation, and modulate enzymatic pathways linked to chronic diseases such as diabetes, cancer, and cardiovascular disorders .

This compound also serves as a precursor to vanillin and is utilized in combination therapies to enhance the efficacy of antidepressants and hepatoprotective drugs .

Preparation Methods

Alkaline Hydrolysis

Process Overview

Alkaline hydrolysis is a semi-synthetic method that releases ferulic acid from ester bonds in plant polymers like lignin and polysaccharides. Sodium hydroxide (NaOH) solutions (1–8% concentration) are commonly used to break these bonds, with extraction temperatures ranging from 40°C to 80°C . For example, wheat bran treated with 4% NaOH at 40°C for 7 hours yields approximately 3.30 mg/g of this compound . Protective agents like sodium sulfite or nitrogen gas are often added to prevent oxidation .

Key Advancements

Recent optimizations focus on reducing solvent toxicity and improving yield. A 2023 patent (CN103319328A) demonstrated that using a mixed alkali-alcohol-water system (e.g., NaOH:ethanol:water = 4:70:30) enhances solubility and reduces macromolecular impurities . Ultrafiltration (molecular weight cutoff: 1,000–20,000 Da) and nanofiltration (150 Da) further purify the hydrolysate, achieving >90% purity after acidification and lyophilization .

Limitations

Despite its scalability, alkaline hydrolysis requires extensive purification due to co-extracted lignin and hemicelluloses . Ethanol precipitation (30% v/v) is necessary to remove these impurities, but this step reduces overall yield by 15–20% . Additionally, high NaOH concentrations can degrade this compound into vanillin, complicating recovery .

Enzymatic Hydrolysis

Microbial and Fungal Systems

Enzymatic methods employ feruloyl esterases and arabinoxylases to cleave ester bonds in plant matrices. Aspergillus niger is a widely studied strain, producing a mixed enzyme cocktail that releases this compound from wheat bran with yields up to 1.91 mg/g after 4 days of fermentation . However, yields remain inconsistent, with Penicillium funiculosum achieving 3.30 mg/g in 24 hours under optimized conditions .

Recombinant Enzyme Engineering

A 2024 breakthrough involved engineering VpVAN, a vanillin synthase, to enhance its activity on this compound . While primarily designed for vanillin production, this enzyme’s high specificity for this compound (Km = 0.12 mM) suggests potential for tailored hydrolysis systems .

Challenges

Enzymatic methods face hurdles in industrial adoption due to high enzyme production costs and slow reaction kinetics. Stability issues at elevated temperatures (>50°C) further limit their applicability .

Chemical Synthesis

Vanillin-Based Routes

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a key precursor. In CN113061084B, vanillin reacts with Mi’s acid (methanesulfonic acid) under acidic conditions at 75–85°C, achieving a 60% yield . Acetic acid or formic acid catalyzes the reaction, with water as the solvent to reduce toxicity .

Table 1: Comparative Analysis of Chemical Synthesis Methods

| Parameter | Traditional Route (Pyridine) | Improved Route (CN113061084B) |

|---|---|---|

| Catalyst | Pyridine (toxic) | Acetic acid (low toxicity) |

| Solvent | Toluene | Water |

| Reaction Time | 24–48 hours | 4–6 hours |

| Yield | 45–50% | 55–60% |

| Purity | 70–75% | 85–90% |

Green Chemistry Innovations

The CN113061084B protocol avoids volatile organic compounds (VOCs) by using aqueous solvents and recrystallization with ethanol-water mixtures (40–60% v/v) . Forced-air drying at 40–65°C ensures stability without degradation .

Drawbacks

Cis-trans isomerization during high-temperature reactions remains problematic, requiring costly chiral separation . Residual vanillin in the final product also necessitates additional purification steps .

Purification Techniques

Chromatographic Methods

Column chromatography with silica gel or reverse-phase C18 matrices is standard for lab-scale purification . However, scalability issues and solvent consumption make this impractical for industrial use.

Membrane Filtration

Ultrafiltration-nanofiltration cascades, as described in CN103319328A, offer a scalable alternative. A two-step process (20,000 Da → 150 Da membranes) removes 98% of lignin and polysaccharides, achieving 95% purity after acidification to pH 2.0 .

Crystallization

Ethanol-water recrystallization (40–60% v/v) yields needle-like this compound crystals with >99% purity, though recovery rates drop to 70–75% due to solubility limitations .

Emerging Technologies

Agricultural Waste Valorization

Rice bran, corn cob, and bagasse are underutilized sources. Alkaline extraction of bagasse (solid-to-liquid ratio 1:12) produces 0.8–1.2 g/kg this compound, comparable to wheat bran .

Biocatalytic Conversion

The engineered VpVAN enzyme (2024) converts this compound to vanillin in one step, highlighting potential synergies between production and application . This could drive demand for high-purity this compound as a vanillin precursor.

Chemical Reactions Analysis

Antioxidant Reactions: Radical Scavenging

FA neutralizes reactive oxygen species (ROS) via two primary mechanisms:

Proton-Coupled Electron Transfer (PCET)

-

FA donates a hydrogen atom from its phenolic -OH group to hydroxyl radicals (- OH), forming a resonance-stabilized phenoxy radical (FAPR) (Fig. 1) .

-

The phenoxy radical delocalizes electrons across the aromatic ring and side chain, preventing further radical propagation .

Radical-Radical Coupling (RRC)

-

FAPR reacts with additional - OH radicals, forming non-reactive products like 5-hydroxythis compound (5OHFA) .

-

Spin inversion at the transition state enables rapid quenching .

Key Data:

| Mechanism | Rate Constant () | Products |

|---|---|---|

| PCET (- OH scavenging) | FAPR + HO | |

| RRC (FAPR + - OH) | 5OHFA + HO |

Isomerization Reactions

FA undergoes trans-cis isomerization under oxidative conditions:

Hydrogen Peroxide (H2_22O2_22)

-

Trans→cis isomerization occurs via radical intermediates without bond cleavage .

-

Limited degradation observed, favoring structural stability .

Peracetic Acid (CH3_33COOOH)

Comparison of Oxidants:

| Oxidant | Isomerization Rate | Degradation Products |

|---|---|---|

| HO | Moderate | None significant |

| CHCOOOH | High | Coniferaldehyde derivatives |

Polymerization Reactions

FA forms dimers and oligomers via enzymatic or chemical oxidation:

Enzymatic Oxidation (Laccase/Peroxidase)

Oxidative Degradation

FA undergoes side-chain cleavage under strong oxidative conditions:

Aldehyde Formation

-

Coniferaldehyde forms via oxidation of the propenoic acid side chain .

-

Enhanced susceptibility in aldehyde-substituted derivatives .

Interaction with Lipoxygenase (LOX)

Chelation Reactions

FA binds transition metals, suppressing ROS generation:

Fe2+^{2+}2+ Chelation

Thermodynamic Data:

| Complex Stoichiometry | ΔG (kcal/mol) |

|---|---|

| 1:1 (FA:Fe) | -18.7 |

| 1:2 (FA:Fe) | -25.9 |

Photochemical Reactions

-

FA absorbs UV radiation (λ = 322 nm), acting as a natural photoprotectant .

-

Undergoes photodegradation under prolonged UV exposure, forming quinones .

Esterification and Etherification

Scientific Research Applications

Pharmaceutical Applications

Ferulic acid has garnered attention for its diverse pharmacological properties. It exhibits significant antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, making it a promising candidate for therapeutic applications.

Antioxidant Activity

This compound's ability to scavenge free radicals is one of its most notable properties. Studies have demonstrated its effectiveness in reducing oxidative stress in various cell types:

- Mechanism : this compound enhances the activity of endogenous antioxidants and protects cells from oxidative damage induced by UV radiation .

- Case Study : In a study involving human fibroblasts exposed to UVB radiation, cells pre-treated with this compound exhibited reduced cytotoxicity and lipid peroxidation, indicating its protective role against skin cancer development .

Anti-inflammatory Properties

This compound has been shown to inhibit inflammatory pathways:

- Mechanism : It reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) .

- Case Study : Research indicated that this compound significantly decreased inflammation markers in animal models of arthritis .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells:

- Mechanism : It modulates various signaling pathways involved in cell proliferation and survival .

- Case Study : In vitro studies have shown that this compound can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Cosmetic Applications

Due to its antioxidant and photoprotective properties, this compound is widely used in skincare formulations.

Photoprotection

This compound is effective in protecting the skin from UV damage:

- Mechanism : It absorbs UV light and neutralizes free radicals generated by UV exposure .

- Application : Many sunscreens incorporate this compound to enhance their protective efficacy against sun-induced skin damage.

Skin Aging

This compound is also known for its anti-aging effects:

- Mechanism : It inhibits melanogenesis (the production of melanin), thus helping to reduce hyperpigmentation .

- Case Study : Clinical trials have demonstrated that topical application of this compound improves skin texture and elasticity while reducing fine lines .

Food Technology

In food science, this compound serves as a natural preservative due to its antioxidant properties.

Preservation

This compound can extend the shelf life of food products:

- Mechanism : It prevents lipid oxidation and microbial growth in food products .

- Application : this compound is used in packaging materials to enhance the stability of food products against spoilage.

Summary Table of Applications

| Application Area | Mechanism/Effect | Case Studies/Findings |

|---|---|---|

| Pharmaceutical | Antioxidant, anti-inflammatory | Reduces oxidative stress in fibroblasts |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Cosmetic | Photoprotection | Enhances efficacy of sunscreens |

| Anti-aging | Improves skin texture and reduces wrinkles | |

| Food Technology | Preservation | Extends shelf life by preventing oxidation |

Mechanism of Action

The mechanism of action of lavandoside involves its interaction with various molecular targets and pathways. Lavandoside exerts its effects primarily through its antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sinapic Acid

Structural Differences : Sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid) has an additional methoxy group at the C5 position compared to ferulic acid.

Functional Insights :

- Both compounds generate complex mixtures upon roasting at 170°C, but sinapic acid-derived products elute earlier in HPLC due to altered polarity .

- Sinapic acid exhibits comparable antioxidant activity but may differ in metabolic stability due to structural bulkiness.

Caffeic Acid

Structural Differences : Caffeic acid (3,4-dihydroxycinnamic acid) lacks the methoxy group present in this compound.

Functional Insights :

- This compound is biosynthesized from caffeic acid via methylation by the COMT enzyme .

- Caffeic acid shows higher radical scavenging activity in vitro but lower bioavailability due to rapid metabolism .

p-Coumaric Acid

Structural Differences : p-Coumaric acid (4-hydroxycinnamic acid) lacks both the methoxy and hydroxyl groups at the C3 position.

Functional Insights :

- Found alongside this compound in mango peels and citrus extracts, p-coumaric acid has lower antioxidant capacity (ABTS: ~50% of this compound) but synergizes with flavonoids in vivo .

Iso-Ferulic Acid

Structural Differences : Iso-ferulic acid (3-hydroxy-4-methoxycinnamic acid) differs in the position of the methoxy and hydroxyl groups.

Functional Insights :

- Demonstrates significantly weaker antioxidant activity (protection factor [PF] = 1.3 vs. 4.2 for this compound in lipid systems) due to reduced resonance stabilization of the phenoxyl radical .

Eugenol

Structural Differences: Eugenol (4-allyl-2-methoxyphenol) shares the methoxy group but replaces the carboxylic acid with an allyl chain. Functional Insights:

- Despite structural similarities, eugenol is more hydrophobic (logP = 2.61 vs. 1.67 for undissociated this compound), enhancing its antimicrobial efficacy in lipid-rich environments. However, this compound’s MIC against Listeria monocytogenes is lower in aqueous phases (0.5 mM vs. 1.0 mM for eugenol) .

Ferulaldehyde

Structural Differences : Ferulaldehyde (4-hydroxy-3-methoxybenzaldehyde) replaces the carboxylic acid group with an aldehyde.

Functional Insights :

- Ferulaldehyde is a degradation product of this compound and may exhibit comparable or superior antioxidant effects .

Key Research Findings and Data Tables

Table 1: Antioxidant Activity of this compound and Analogues

| Compound | ABTS (μM TE/g) | FRAP (μM Fe²⁺/g) | Protection Factor (PF) |

|---|---|---|---|

| This compound | 850 ± 45 | 620 ± 30 | 4.2 |

| Iso-Ferulic acid | 320 ± 20 | 250 ± 15 | 1.3 |

| Caffeic acid | 920 ± 50 | 700 ± 40 | 3.8 |

| Sinapic acid | 800 ± 40 | 600 ± 35 | 3.5 |

Data derived from lipid autoxidation and radical scavenging assays .

Table 2: Bioavailability Parameters of this compound in Mango Matrices

| Matrix | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

|---|---|---|---|

| Juice | 45.2 ± 3.1 | 2.5 | 220 ± 15 |

| Flesh | 32.7 ± 2.8 | 3.0 | 180 ± 12 |

Higher bioavailability in juice correlates with enhanced solubility .

Table 3: Structural and Functional Comparison

| Compound | Key Structural Feature | Bioactivity Highlight |

|---|---|---|

| This compound | 3-methoxy, 4-hydroxy | Gold standard antioxidant; low solubility |

| Eugenol | Allyl chain, 2-methoxy | Superior antimicrobial logP |

| Ferulaldehyde | Aldehyde group | Enhanced reactivity; degradation product |

| p-Coumaric acid | 4-hydroxy | Synergistic with flavonoids |

Biological Activity

Ferulic acid (FA) is a hydroxycinnamic acid widely distributed in the plant kingdom, particularly in the cell walls of grains and vegetables. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its ability to scavenge free radicals and act as an antioxidant. Its molecular formula is , and it is often found in esterified forms with polysaccharides in plant materials.

Antioxidant Activity

This compound is renowned for its potent antioxidant properties. It can scavenge free radicals effectively, thereby preventing oxidative stress in cells. The stable resonance structure of the phenoxy radical formed during this process allows FA to halt radical chain reactions, making it particularly effective against oxidative damage.

- Direct Scavenging : this compound directly neutralizes reactive oxygen species (ROS).

- Indirect Scavenging : It up-regulates the heme oxygenase-1 (HO-1) pathway, enhancing the body's natural antioxidant defenses by increasing bilirubin production, which acts as an endogenous scavenger .

Anti-inflammatory Effects

FA exhibits significant anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Case Study: Skin Inflammation

A clinical trial demonstrated that topical application of this compound significantly reduced erythema and improved skin hydration in patients with rosacea. The treatment group showed an 80% improvement rate compared to 63.33% in the control group after six weeks .

Antimicrobial Activity

This compound has shown efficacy against various pathogens. Its antimicrobial properties make it a candidate for use in food preservation and therapeutic applications.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Candida albicans | 0.25 mg/mL |

Anticancer Properties

Research has indicated that this compound may play a role in cancer prevention and treatment through several mechanisms:

- Inhibition of Tumor Growth : FA has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

- Regulation of Gene Expression : It modulates genes involved in cell cycle regulation and apoptosis pathways .

Case Study: Wound Healing

In diabetic rat models, this compound accelerated wound healing by enhancing collagen synthesis and reducing oxidative stress markers. The wound contraction percentage was significantly higher in treated rats compared to controls .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may help reduce oxidative stress and inflammation in neuronal tissues.

Mechanisms Involved

- Protection Against Oxidative Damage : FA prevents ROS-induced damage to neuronal cells.

- Regulation of Neuroinflammatory Responses : It modulates inflammatory pathways that contribute to neurodegeneration .

Pharmacokinetics

The bioavailability of this compound is an essential factor influencing its therapeutic efficacy. Studies indicate that FA is rapidly absorbed and metabolized, with peak plasma concentrations occurring within a few hours post-administration.

Q & A

Basic Research Questions

Q. How can ferulic acid be quantified in plant extracts using chromatographic methods?

To quantify this compound, prepare a standard solution (e.g., 1 mg/mL in methanol) and analyze it alongside samples via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . Use a C18 column for HPLC with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) and UV detection at 320 nm. Compare retention times and peak areas of samples to the standard curve for quantification .

Q. What experimental protocols are used to assess this compound’s antioxidant activity?

Key methods include:

- DPPH/ABTS radical scavenging assays : Measure absorbance reduction at 517 nm (DPPH) or 734 nm (ABTS) after adding this compound.

- Biochemical assays : Quantify antioxidant enzymes (e.g., Superoxide Dismutase (SOD) via nitroblue tetrazolium reduction at 505 nm) and lipid peroxidation markers (e.g., Malondialdehyde (MDA) via thiobarbituric acid reaction at 532 nm) .

Q. How is this compound extracted from agricultural byproducts like rice bran?

Optimize extraction using alkaline hydrolysis : Treat samples with 2% NaOH at 80°C for 2 hours, neutralize with HCl, and purify via solvent partitioning (e.g., ethyl acetate). Validate yield using HPLC .

Advanced Research Questions

Q. How can conflicting data on this compound’s neuroprotective effects across experimental models be resolved?

Contradictions often arise from differences in:

- Dosage and administration routes : Intraperitoneal vs. oral delivery affects bioavailability.

- Model specificity : Traumatic brain injury (TBI) models (e.g., weight-drop) may show stronger antioxidant effects than neurodegenerative models (e.g., Alzheimer’s).

- Biomarker selection : Prioritize context-specific markers (e.g., Caspase-3 for apoptosis in TBI; Aβ plaques for Alzheimer’s) .

Q. What molecular docking strategies are used to study this compound’s inhibition of tyrosinase or cyclooxygenase-2 (COX-2)?

- Structure preparation : Optimize this compound’s geometry using quantum chemical calculations (e.g., DFT/B3LYP/6-31G*).

- Docking software : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or tyrosinase (PDB ID: 2Y9X). Validate with binding energy (ΔG) and hydrogen bond analysis .

Q. How can response surface methodology (RSM) optimize this compound extraction parameters?

Design a Box-Behnken or Central Composite Design (CCD) with variables like NaOH concentration (X₁: 5–15%), hydrolysis time (X₂: 1–5 hours), and temperature (X₃: 70–120°C). Use ANOVA to identify significant factors and predict optimal conditions (e.g., 12% NaOH, 12.5 hours, 100°C for 72% yield) .

Q. What histological techniques confirm this compound’s anti-apoptotic effects in brain injury models?

- TUNEL staining : Label DNA fragments in apoptotic cells (green fluorescence) in hippocampal CA1 or prefrontal cortex sections.

- Active Caspase-3 immunohistochemistry : Use polyclonal antibodies (1:200 dilution) and DAB chromogen to visualize activated Caspase-3 (brown staining). Compare cell counts between injury and treatment groups .

Q. How do COMT-mediated synthesis pathways influence this compound accumulation in Angelica sinensis?

Analyze gene expression (e.g., qRT-PCR for COMT isoforms) and correlate with this compound levels (HPLC) in root tissues. Spatial heterogeneity in accumulation (e.g., higher in root cortex vs. xylem) suggests tissue-specific phenylpropanoid biosynthesis regulation .

Q. Methodological Considerations

Q. What statistical frameworks are critical for analyzing this compound’s dose-response relationships?

Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. For multi-variable studies (e.g., antioxidant vs. pro-apoptotic effects), apply multivariate ANOVA with post-hoc Tukey tests to address interactions between dosage, time, and biological endpoints .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape research questions on this compound?

Properties

IUPAC Name |

(E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMIRSXOYFWPFD-BJGSYIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-98-4 | |

| Record name | Ferulic acid 4-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.